(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS No.: 2320419-69-8
Cat. No.: VC4558130
Molecular Formula: C17H21F3N2O3
Molecular Weight: 358.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320419-69-8 |
|---|---|
| Molecular Formula | C17H21F3N2O3 |
| Molecular Weight | 358.361 |
| IUPAC Name | [4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C17H21F3N2O3/c18-17(19,20)25-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-24-12-14/h2-5,14H,1,6-12H2 |
| Standard InChI Key | LMAVPMAIRCDBJP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3 |
Introduction
The compound (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule featuring a combination of functional groups, including a tetrahydrofuran moiety, a diazepane ring, and a trifluoromethoxy-substituted phenyl group. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis Approaches
The synthesis of this compound can be approached through various routes, often involving retrosynthetic analysis to identify simpler precursors. Common methods include:
-
Condensation Reactions: Involving the reaction of a diazepane derivative with a trifluoromethoxy-substituted benzoyl chloride.
-
Catalytic Coupling Reactions: Utilizing palladium or copper catalysts to form the desired carbon-nitrogen or carbon-carbon bonds.
Research Findings and Challenges
While specific research findings on this compound are not available, related compounds have shown promise in medicinal chemistry. For instance, compounds with diazepane and pyrazole rings have been explored for their potential therapeutic applications. The presence of a trifluoromethoxy group can significantly influence pharmacokinetic properties, such as metabolism and distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume